molecular formula C25H24N2O2 B10766338 quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B10766338
M. Wt: 384.5 g/mol
InChI Key: ZIVQNSMEEJQYKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BB-22 4-hydroxyquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 4-hydroxyquinoline. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product

Chemical Reactions Analysis

BB-22 4-hydroxyquinoline isomer undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of BB-22 4-hydroxyquinoline isomer is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of BB-22 4-hydroxyquinoline isomer to these receptors likely leads to the activation or inhibition of specific signaling pathways, resulting in its observed effects .

Comparison with Similar Compounds

BB-22 4-hydroxyquinoline isomer is structurally similar to other synthetic cannabinoids such as:

The uniqueness of BB-22 4-hydroxyquinoline isomer lies in the specific position of the hydroxyquinoline group, which may influence its binding affinity and activity at cannabinoid receptors compared to other isomers .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

quinolin-4-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

ZIVQNSMEEJQYKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=NC5=CC=CC=C54

Origin of Product

United States

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